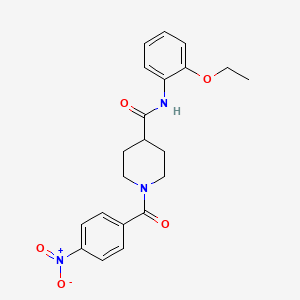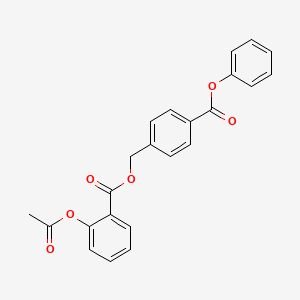![molecular formula C20H18F3N3O3 B3536631 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3536631.png)
1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Descripción general
Descripción
1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as NTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including caspases and cathepsins.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to have anti-inflammatory properties, as well as potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its potential as a fluorescent probe for the detection of protease activity. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One area of research could focus on the development of 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine-based fluorescent dyes for use in imaging studies. Another area of research could focus on the development of 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine-based anticancer agents with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine and its potential applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of protease activity, as well as a potential anticancer agent. 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been used as a precursor for the synthesis of other compounds, such as 1-[3-(2-nitrophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine-based fluorescent dyes.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)16-5-3-6-17(14-16)24-10-12-25(13-11-24)19(27)9-8-15-4-1-2-7-18(15)26(28)29/h1-9,14H,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJAXMKYMUSWLT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536550.png)
![4-ethoxy-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536558.png)
![1-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)piperidine](/img/structure/B3536560.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3536575.png)
![3-(isobutyrylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536586.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B3536589.png)
![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536592.png)

![2-{5-[(5-methyl-2-furyl)methylene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B3536621.png)
![5-chloro-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536622.png)
![3-(benzoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3536627.png)
![4-(isopropoxycarbonyl)benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3536634.png)
